Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate
CAS No.:
Cat. No.: VC20162151
Molecular Formula: C15H14N2O5
Molecular Weight: 302.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O5 |
|---|---|
| Molecular Weight | 302.28 g/mol |
| IUPAC Name | dimethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C15H14N2O5/c1-9(18)10-4-6-11(7-5-10)17-8-12(14(19)21-2)13(16-17)15(20)22-3/h4-8H,1-3H3 |
| Standard InChI Key | OETNMBTZAPTBEW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, dimethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate, reflects its substitution pattern:
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A pyrazole core (1H-pyrazole) provides aromaticity and planar geometry.
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The 4-acetylphenyl group at N1 introduces electron-withdrawing effects, influencing electronic distribution and reactivity.
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Methoxycarbonyl groups at C3 and C4 enhance solubility and serve as handles for further functionalization .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 302.28 g/mol | |
| CAS Registry Number | 84969-12-0 | |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC |
Spectroscopic and Crystallographic Insights
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NMR Spectroscopy: The acetyl group’s carbonyl resonance appears near (singlet), while pyrazole protons resonate between .
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X-ray Crystallography: The pyrazole ring adopts near-planar geometry, with torsional angles < 5°. Intermolecular C–H⋯O hydrogen bonds form cyclic dimers, stabilizing the crystal lattice .
Synthesis and Reaction Mechanisms
Cycloaddition-Based Synthesis
The compound is synthesized via a 1,3-dipolar cycloaddition between 3-(4-acetylphenyl)sydnone and dimethyl acetylenedicarboxylate (DMAD) under reflux conditions (ethanol, 80°C, 6–8 h) .
Reaction Scheme:
Mechanistic Highlights:
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Sydnone Activation: The sydnone acts as a 1,3-dipole, undergoing ring-opening to form a nitrile imine intermediate.
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Cycloaddition: DMAD’s electron-deficient triple bond reacts with the nitrile imine, forming the pyrazole ring via a concerted [3+2] mechanism.
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Esterification: Methoxy groups are retained post-cyclization, avoiding hydrolysis under anhydrous conditions .
Yield Optimization and Green Chemistry
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Continuous Flow Reactors: Improve yield (≥90%) and reduce reaction time (2–3 h) by enhancing heat transfer and mixing efficiency.
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Solvent Selection: Ethanol minimizes environmental impact compared to dichloromethane or DMF.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO, ethanol, acetone | |
| LogP (Partition Coefficient) | Estimated 1.8 (PubChem) |
Stability: The compound is stable under ambient conditions but hydrolyzes in strong acidic/basic environments, yielding dicarboxylic acid derivatives .
Industrial and Green Chemistry Applications
Scale-Up Strategies
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Microreactor Technology: Achieves >95% conversion with 10-fold reduced solvent volume.
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Catalyst-Free Synthesis: Eliminates metal residues, complying with ICH Q3D guidelines for pharmaceuticals.
Waste Reduction
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Solvent Recycling: Ethanol is recovered via distillation, reducing waste by 70%.
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Atom Economy: The reaction’s atom efficiency exceeds 85%, minimizing byproducts .
Comparative Analysis with Analogous Derivatives
Table 3: Comparison with Related Pyrazoles
| Compound | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate | 330.33 g/mol | Ethyl esters; higher lipophilicity | |
| Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate | 370.79 g/mol | Chlorophenyl group; enhanced halogen bonding |
Key Trends:
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Ester Chain Length: Ethyl esters (e.g., ) increase logP by 0.5 units vs. methyl .
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Substituent Effects: Electron-withdrawing groups (e.g., Cl) improve metabolic stability but reduce solubility .
Crystallographic and Supramolecular Features
Hydrogen Bonding Networks
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Intramolecular: O–H⋯O bonds stabilize the enol tautomer of the acetyl group .
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Intermolecular: C–H⋯O interactions form centrosymmetric dimers, as observed in XRD studies .
Conformational Flexibility
The acetyl group’s phenyl ring rotates freely, adopting dihedral angles of 25–50° relative to the pyrazole plane, enabling adaptive binding in host-guest systems .
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